Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a synthetic small molecule characterized by a fused tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole group and a methyl benzoate moiety. Its structure features a 6-ethyl group on the tetrahydrothieno ring, distinguishing it from analogs with alternative substituents (e.g., isopropyl or methyl groups). Safety protocols for handling emphasize precautions against heat, ignition sources, and proper storage to ensure stability .
Properties
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2.ClH/c1-3-28-13-12-17-20(14-28)33-24(21(17)23-26-18-6-4-5-7-19(18)32-23)27-22(29)15-8-10-16(11-9-15)25(30)31-2;/h4-11H,3,12-14H2,1-2H3,(H,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNRJCPSVXEYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to have significant inhibitory effects against this bacterium.
Mode of Action
tuberculosis. The compound may bind to a specific protein or enzyme in the bacterium, disrupting its normal function and leading to its death.
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis. By inhibiting these pathways, the compound prevents the bacterium from proliferating, thereby controlling the spread of the disease.
Pharmacokinetics
It is known that benzothiazole derivatives are generally well-absorbed and can distribute throughout the body to reach their target sites.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth, which can lead to the control and potential eradication of tuberculosis infection. This is achieved through the compound’s interaction with its target and its subsequent disruption of essential biochemical pathways.
Biological Activity
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride (CAS Number: 1331110-84-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity based on various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClN3O3S2 |
| Molecular Weight | 514.1 g/mol |
| CAS Number | 1331110-84-9 |
Biological Activity Overview
-
Antimicrobial Activity
- Recent studies have highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis). Compounds similar to this compound demonstrated significant inhibitory concentrations (MIC values) in vitro. For instance, certain benzothiazole derivatives exhibited MIC values as low as 100 µg/mL against M. tuberculosis, indicating potent antibacterial properties .
-
Anticancer Activity
- The compound has shown promise in cancer research due to its ability to inhibit the apurinic/apyrimidinic endonuclease (APE1), an enzyme involved in DNA repair. Inhibition of APE1 can enhance the cytotoxic effects of alkylating agents like temozolomide and methylmethanesulfonate in cancer cells . Specifically, related compounds have exhibited low micromolar activity against purified APE1 and potentiate the cytotoxicity of these agents in glioblastoma cells .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the benzothiazole moiety is essential for interaction with biological targets such as APE1. Modifications to the thieno[2,3-c]pyridine core have been shown to influence potency and selectivity against various biological targets .
Case Studies
-
In Vitro Studies
- In a study examining the effect of related compounds on glioblastoma cell lines, it was found that these compounds not only inhibited APE1 but also led to increased levels of DNA damage markers when combined with DNA-damaging agents . This suggests a potential therapeutic strategy for enhancing the efficacy of existing chemotherapeutics.
- In Vivo Studies
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heterocyclic molecules designed to target APE1 or related DNA repair enzymes. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects on Activity: The 6-ethyl group in the target compound may confer distinct pharmacokinetic advantages over the 6-isopropyl group in Compound 3 (). Replacement of the methyl benzoate with an acetamide (as in Compound 3) alters hydrogen-bonding capacity, which could influence APE1 binding affinity.
Biological Activity: The target compound’s benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine motifs are critical for APE1 inhibition, as seen in Compound 3’s µM-level activity . Ethyl/isopropyl substitutions may fine-tune potency or selectivity.
Therapeutic Context :
- Elevated APE1 activity in gliomas () underscores the therapeutic relevance of inhibitors like the target compound, which could sensitize tumors to alkylating agents (e.g., temozolomide) .
Q & A
Q. Table 1: Common Purification Methods
| Method | Solvent System | Purity Achieved | Reference |
|---|---|---|---|
| Recrystallization | Ethanol/water | 90–95% | |
| Column Chromatography | Ethyl acetate/hexane (3:7) | 95–98% |
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : H and C NMR to verify aromatic protons, methyl/ethyl groups, and carbamoyl linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 569.2) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity and retention time .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 1.2 (t, 3H, CHCH), δ 8.1 (s, benzo[d]thiazole) | |
| HRMS | m/z 569.2 ([M+H]) |
Advanced: How can reaction conditions be optimized for higher yield?
Answer:
Use statistical experimental design (e.g., factorial design) to screen variables:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., HATU vs. EDCI) .
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 75°C in DMF with 1.2 eq HATU) to maximize yield (85–90%) .
- Real-time monitoring : In-situ FTIR or TLC to track reaction progress and minimize side products .
Advanced: How to resolve contradictions in reported synthesis protocols?
Answer:
Contradictions often arise from solvent choice or reaction time. For example:
Q. Table 3: Yield Comparison Across Solvents
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DMF | 80 | 85 | 95 | |
| Ethanol | 70 | 72 | 92 |
Basic: What safety precautions are necessary during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
- Ventilation : Use fume hoods to avoid inhalation (CLP Category 4 acute toxicity) .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to analyze discrepancies in biological activity data across studies?
Answer:
- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme studies) to validate experimental conditions .
- Molecular docking : Compare binding affinities in silico (e.g., AutoDock Vina) to explain variations in IC values .
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC .
Advanced: What computational tools aid in predicting reactivity or degradation pathways?
Answer:
- Reaction path search : Use quantum chemical software (Gaussian, ORCA) to model intermediates and transition states .
- Degradation prediction : Machine learning (e.g., RDKit) to simulate hydrolysis or oxidation under varying pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
